4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine
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Overview
Description
4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine can be achieved through various methods, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of readily available starting materials and can be optimized for yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions or multicomponent reactions, utilizing catalysts and optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the core structure but lacks the butan-2-amine side chain.
Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Pyridine: A six-membered ring with one nitrogen atom, lacking the fused imidazole ring.
Uniqueness
4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-amine is unique due to its specific structure, which combines the imidazo[1,2-a]pyridine core with a butan-2-amine side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-ylbutan-2-amine |
InChI |
InChI=1S/C11H15N3/c1-9(12)5-6-10-8-14-7-3-2-4-11(14)13-10/h2-4,7-9H,5-6,12H2,1H3 |
InChI Key |
AGDFXORUIOHNMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CN2C=CC=CC2=N1)N |
Origin of Product |
United States |
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